![molecular formula C21H31NO7 B14312117 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 116819-66-0](/img/structure/B14312117.png)
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of macrocyclic ligands known for their ability to form stable complexes with various metal ions. The presence of multiple oxygen and nitrogen atoms within its structure allows for versatile coordination chemistry, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[1231]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic synthesis The process begins with the preparation of the macrocyclic ligand through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized macrocyclic derivatives, while substitution reactions can introduce various alkyl or acyl groups into the compound.
Wissenschaftliche Forschungsanwendungen
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has diverse applications in scientific research:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research explores its potential as a drug delivery agent due to its ability to encapsulate metal ions and other molecules.
Wirkmechanismus
The mechanism of action of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,12,18-Triaza-6,9-dioxabicyclo[12.3.1]octadeca-1(18),14,16-triene: A similar macrocyclic ligand with a different substitution pattern.
2,13-Dimethyl-3,6,9,12,18-penta-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another related compound with additional nitrogen atoms in the macrocycle.
Uniqueness
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to the presence of the octyloxy group, which enhances its lipophilicity and potential for interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and catalysis.
Eigenschaften
CAS-Nummer |
116819-66-0 |
|---|---|
Molekularformel |
C21H31NO7 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
16-octoxy-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(17),14(18),15-triene-2,13-dione |
InChI |
InChI=1S/C21H31NO7/c1-2-3-4-5-6-7-8-27-17-15-18-20(23)28-13-11-25-9-10-26-12-14-29-21(24)19(16-17)22-18/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
GOEUASJULYBTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=NC(=C1)C(=O)OCCOCCOCCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


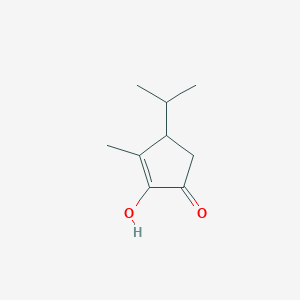
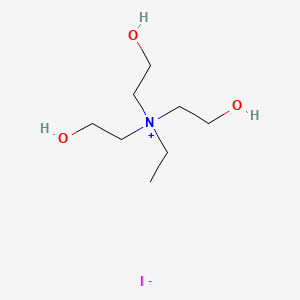
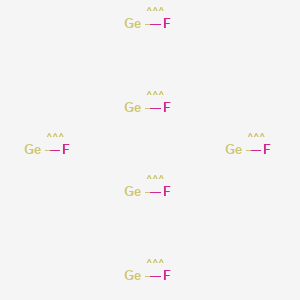
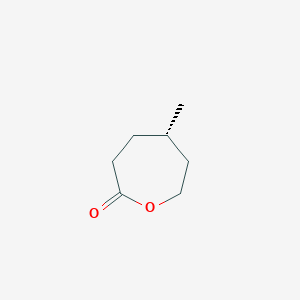
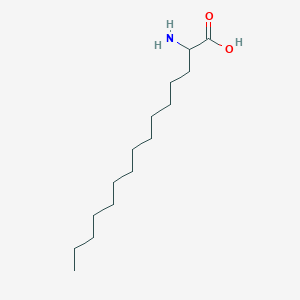
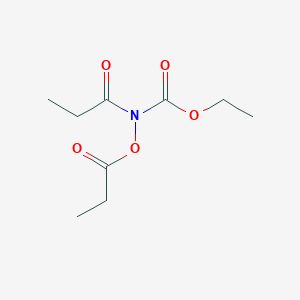
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
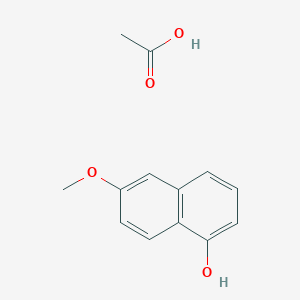
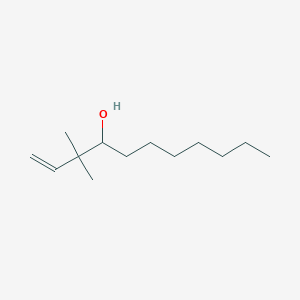
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
